molecular formula C9H19N B2413434 (2R)-2-(1-Methylcyclopentyl)propan-1-amine CAS No. 2248175-74-6

(2R)-2-(1-Methylcyclopentyl)propan-1-amine

Cat. No. B2413434
CAS RN: 2248175-74-6
M. Wt: 141.258
InChI Key: QXVIVFYIGJCQPC-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, its bond lengths and angles, and its overall shape .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This could involve studying its reactivity, its stability, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity information, safety precautions, and disposal methods .

Future Directions

This involves understanding what future research is planned for the compound. This could involve potential applications, areas of interest for future studies, and unanswered questions about the compound .

properties

IUPAC Name

(2R)-2-(1-methylcyclopentyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(7-10)9(2)5-3-4-6-9/h8H,3-7,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVIVFYIGJCQPC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(1-Methylcyclopentyl)propan-1-amine

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